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molecular formula C10H10N2O4 B8360257 1-methyl-7-nitro-4,5-dihydro-3,1-benzoxazepin-2(1H)-one

1-methyl-7-nitro-4,5-dihydro-3,1-benzoxazepin-2(1H)-one

Cat. No. B8360257
M. Wt: 222.20 g/mol
InChI Key: JHZDUZIIAVWKIU-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A mixture of 2-nitro-5-methyl-8,9-dihydro-5H-7-oxa-5-aza-benzocyclohepten-6-one (0.7 g) and 50% Raney Ni (1 mL) in ethanol (25 mL) was hydrogenated at 30 psi for 3 hours. The reaction mixture was filtered through celite and concentrated to yield 2-amino-5-methyl-8,9-dihydro-5H-7-oxa-5-aza-benzocyclohepten-6-one: 1H NMR (300 MHz, CDCl3) δ 6.94 (d, 1H), 6.60 (dd, 1H), 6.53 (d, 1H), 4.45 (t, 2H), 3.67 (bs, 1H), 3.33 (s, 3H), 2.87 (t, 2H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH3:14])[C:12](=[O:15])[O:11][CH2:10][CH2:9][C:8]=2[CH:16]=1)([O-])=O>C(O)C.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH3:14])[C:12](=[O:15])[O:11][CH2:10][CH2:9][C:8]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(CCOC(N2C)=O)C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC2=C(CCOC(N2C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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